Biochemical FASN Inhibitory Potency: TVB-3166 vs. TVB-2640 vs. TVB-3664
In a single study directly comparing three Sagimet FASN inhibitors under identical biochemical conditions, TVB‑3166 exhibits a human FASN IC₅₀ of 0.049 µM, which is comparable to TVB‑2640 (0.044 µM) and approximately 1.9‑fold less potent than the second‑generation inhibitor TVB‑3664 (0.026 µM) [1]. This demonstrates that TVB‑3166’s biochemical potency lies within the same order of magnitude as the clinical candidate TVB‑2640, confirming its suitability as a preclinical surrogate for target‑engagement studies.
| Evidence Dimension | Human FASN biochemical inhibition IC₅₀ (µM) |
|---|---|
| Target Compound Data | 0.049 µM (TVB‑3166) |
| Comparator Or Baseline | TVB‑2640: 0.044 µM; TVB‑3664: 0.026 µM |
| Quantified Difference | TVB‑3166 is 1.1‑fold less potent than TVB‑2640 and 1.9‑fold less potent than TVB‑3664 |
| Conditions | In vitro human FASN biochemical assay; identical conditions for all three inhibitors (Sci Rep 2022, Table 1) |
Why This Matters
Procurement decisions for preclinical FASN target‑engagement studies require a compound with biochemical potency comparable to the clinical candidate; TVB‑3166 meets this criterion while offering the oral PK advantages that TVB‑2640 lacks.
- [1] O'Farrell M, Duke G, Crowley R, et al. FASN inhibition targets multiple drivers of NASH by reducing steatosis, inflammation and fibrosis in preclinical models. Sci Rep. 2022;12:15734. doi:10.1038/s41598-022-19459-z; Table 1 View Source
